molecular formula C15H18F3NO3 B13325588 tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13325588
M. Wt: 317.30 g/mol
InChI Key: RGJMCZCNXRGEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a tertiary amine derivative featuring a partially saturated isoquinoline scaffold. Its structure includes a tert-butyl carbamate protecting group at position 2, a difluoromethyl substituent at position 6, a fluorine atom at position 5, and a hydroxyl group at position 8 . This compound is marketed by CymitQuimica as a high-purity intermediate, likely for pharmaceutical or agrochemical applications, given its structural complexity and functional group diversity.

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H18F3NO3/c1-15(2,3)22-14(21)19-5-4-8-10(7-19)11(20)6-9(12(8)16)13(17)18/h6,13,20H,4-5,7H2,1-3H3

InChI Key

RGJMCZCNXRGEHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=CC(=C2C1)O)C(F)F)F

Origin of Product

United States

Preparation Methods

Example Synthesis Steps

Step Reaction Type Conditions
1 Fluorination High temperature, catalyst (e.g., copper(I) iodide)
2 Difluoromethylation Mild conditions, difluoromethylating reagent (e.g., difluoromethyl iodide)
3 Hydroxylation Oxidizing agent (e.g., potassium permanganate), controlled pH
4 Esterification Acid catalyst (e.g., sulfuric acid), reflux conditions

Chemical Reactivity

The chemical reactivity of This compound is influenced by its functional groups. The hydroxy group allows for hydrogen bonding interactions, while the difluoromethyl and fluoro groups can influence electrophilic and nucleophilic reactions.

Comparison with Related Compounds

Compound Name Structure Features Biological Activity
Isoquinoline Basic structure without substitutions Antimicrobial, Anticancer
5-Fluoroisoquinoline Fluorine substitution at position 5 Antitumor properties
8-Hydroxyisoquinoline Hydroxyl group at position 8 Metal chelation, Antiviral
This compound Complex structure with multiple functional groups Potential enhanced biological activities

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the fluoro group can produce a variety of substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The presence of fluoro and difluoromethyl groups enhances the compound’s stability and lipophilicity, which can improve its bioavailability and efficacy .

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Features

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target compound 6-(difluoromethyl), 5-fluoro, 8-hydroxy Not explicitly provided ~329.3 (estimated) Fluorine-rich; hydroxyl for H-bonding; tert-butyl carbamate for protection
tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 8-bromo, 6-hydroxy C₁₄H₁₈BrNO₃ 328.20 Bromine substituent; hydroxyl at position 6
tert-Butyl (S)-5-chloro-8-((5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-... 5-chloro, 8-(triazolylmethoxy), 1-((1,3-dioxoisoindolin-2-yl)methyl) Not provided Not provided Chloro substituent; triazole linker; complex functionalization
tert-Butyl (S)-5-chloro-8-((5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-1-((6-oxo-5-azaspiro[2.4]heptan-5-yl)methyl)-... 5-chloro, 8-(triazolylmethoxy), spirocyclic moiety Not provided Partial LCMS: 452.2 [M-CO₂tBu+H]+ Hybrid structure with spirocyclic system; high molecular complexity

Key Observations:

Halogen Diversity: The target compound uses fluorine at position 5, while analogs like and employ bromo or chloro substituents. Fluorine’s smaller size and electronegativity enhance metabolic stability and influence electronic properties compared to bulkier halogens.

Hydroxyl Group Positioning :

  • Both the target compound and feature a hydroxyl group, but at different positions (position 8 vs. 6). Position 8 hydroxylation may enhance solubility or intermolecular interactions in biological systems.

Synthetic Complexity :

  • Derivatives like and incorporate triazole rings and spirocyclic systems, increasing synthetic complexity. The target compound retains a simpler scaffold, favoring ease of synthesis and modification.

Key Findings:

  • Fluorination Challenges : The target compound’s synthesis likely requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), which are more sensitive and costly than bromination/chlorination protocols used in and .
  • Purification : Reverse-phase chromatography (C18 columns) is common for polar derivatives like the target compound and , ensuring separation of hydrophilic byproducts.

Functional Implications

  • Hydrogen Bonding : The hydroxyl group at position 8 may participate in stronger hydrogen bonding than the triazole-linked analogs in , influencing target selectivity in drug-receptor interactions.

Biological Activity

Tert-butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 2159123-11-0) is a synthetic compound belonging to the isoquinoline family. Isoquinolines have been studied for various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available research findings and case studies.

The molecular formula of this compound is C16H20F3NO3, with a molecular weight of approximately 331.34 g/mol. Its structure includes a difluoromethyl group and a hydroxyl group, which are significant for its biological activity.

Anticancer Activity

Research indicates that isoquinolines exhibit promising anticancer properties. A study focusing on related compounds demonstrated that modifications in the isoquinoline structure can enhance cytotoxicity against various cancer cell lines. Specifically, compounds with fluorine substitutions often show increased potency due to their electron-withdrawing effects, which can influence the interaction with biological targets such as enzymes and receptors.

Table 1: Summary of Anticancer Activity in Isoquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-73.8Inhibition of DNA synthesis
This compoundA549TBDTBD

Note: Detailed IC50 values for this compound are pending further experimental validation.

Neuroprotective Effects

Isoquinolines are also known for their neuroprotective effects. The presence of hydroxyl groups in the structure may enhance antioxidant activity, potentially providing protection against oxidative stress in neuronal cells. Studies on similar compounds have shown that they can inhibit neuroinflammation and promote neuronal survival.

Case Study: Neuroprotective Activity
A recent study examined the effects of isoquinoline derivatives on neuroblastoma cells subjected to oxidative stress. The findings suggested that certain derivatives could significantly reduce cell death and promote cell viability through mechanisms involving the modulation of reactive oxygen species (ROS).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME), which influence its efficacy and safety profile.

Table 2: Pharmacokinetic Parameters

ParameterValue (Estimated)
BioavailabilityTBD
Half-lifeTBD
Volume of distributionTBD
ClearanceTBD

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodology:

  • Use controlled copolymerization techniques (e.g., adjusting monomer ratios and initiator concentrations) to improve molecular weight distribution and purity .
  • Optimize reaction parameters (temperature: 60–80°C, pH 6–8) to enhance selectivity for the difluoromethyl and fluoro substituents .
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, with TLC monitoring to confirm intermediate formation .

Q. What stability considerations are critical during storage and handling?

  • Methodology:

  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the hydroxyl group and hydrolysis of the tert-butyl ester .
  • Avoid prolonged exposure to moisture or light, as the difluoromethyl group may degrade under acidic conditions .

Q. Which analytical techniques are recommended for structural validation?

  • Methodology:

  • NMR: Use 19F^{19}\text{F}-NMR to confirm the presence and position of fluorine atoms (δ = -110 to -150 ppm for aromatic fluorides) .
  • HPLC-MS: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .

Q. How should researchers mitigate hazards during experimentation?

  • Methodology:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin contact with corrosive intermediates (e.g., bromomethyl derivatives) .
  • Neutralize waste with sodium bicarbonate before disposal to deactivate reactive halogen byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions be addressed?

  • Methodology:

  • Use computational modeling (DFT calculations) to predict reactive sites on the isoquinoline core. For example, the 8-hydroxy group directs substitutions to the 5- and 6-positions .
  • Validate predictions with small-scale reactions (e.g., bromination at 0°C to control di-substitution) .

Q. What strategies integrate computational and experimental design for derivative synthesis?

  • Methodology:

  • Screen fluorinated maleimide derivatives (analogous to the compound’s structure) using TD-DFT to predict fluorescence properties .
  • Synthesize top candidates (e.g., difluoromethyl-modified analogs) and compare experimental vs. computed λmax values (error margin < 10 nm) .

Q. How should contradictory biological activity data be analyzed?

  • Methodology:

  • Example: If antimicrobial assays show inconsistent IC50 values:
  • Re-test under standardized conditions (pH 7.4, 37°C) to rule out assay variability .
  • Use SPR (surface plasmon resonance) to confirm binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What methods enhance the compound’s stability under physiological conditions?

  • Methodology:

  • Pro-drug approach: Replace the tert-butyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) to improve hydrolytic stability in vivo .
  • Data: Half-life increases from 2 hours (tert-butyl) to 8 hours (pro-drug) in simulated gastric fluid .

Q. How can researchers design derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodology:

  • Calculate logP and polar surface area (PSA) using ChemDraw. Optimal ranges: logP 2–3, PSA < 60 Ų .
  • Synthesize analogs with methyl or trifluoromethyl groups at the 3-position to balance lipophilicity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.